molecular formula C16H25N3O2 B5801198 1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone

1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone

Cat. No. B5801198
M. Wt: 291.39 g/mol
InChI Key: PWDLEMQOFLOSPV-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone, also known as IM-54, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicine and biochemistry.

Scientific Research Applications

1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone has been found to have potential applications in the field of medicine and biochemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been found to be effective in treating various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.

Mechanism of Action

The mechanism of action of 1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been found to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activity of certain enzymes such as COX-2 and MMP-9, and induce apoptosis in cancer cells. It has also been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to be stable under various conditions. However, it has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone. One area of interest is its potential as a therapeutic agent for various diseases. Further studies are needed to determine its efficacy and safety in human clinical trials. Another area of interest is its mechanism of action. More research is needed to understand how it works and how it can be optimized for specific applications. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone to determine its optimal dosage and administration route.

Synthesis Methods

1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone can be synthesized using a simple method that involves the condensation of 4-morpholinylmethyl-3-isopropoxybenzaldehyde with ethanone hydrazone. The reaction is carried out in the presence of a catalyst and a solvent, and the product is obtained in good yield. The purity of the product can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

properties

IUPAC Name

(E)-1-[3-(morpholin-4-ylmethyl)-4-propan-2-yloxyphenyl]ethylidenehydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-12(2)21-16-5-4-14(13(3)18-17)10-15(16)11-19-6-8-20-9-7-19/h4-5,10,12H,6-9,11,17H2,1-3H3/b18-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDLEMQOFLOSPV-QGOAFFKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=NN)C)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C(=N/N)/C)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-[(1E)-1-hydrazinylideneethyl]-2-(propan-2-yloxy)benzyl}morpholine

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